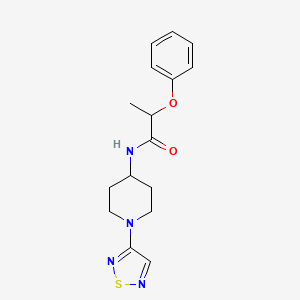

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-phenoxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

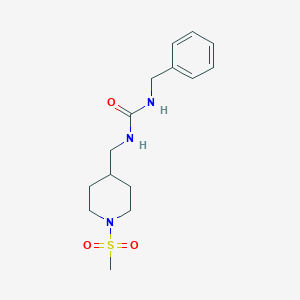

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-phenoxypropanamide is a chemical compound that likely exhibits significant biological activity due to the presence of thiadiazole and piperidine rings. These functional groups are common in molecules with medicinal properties, suggesting potential applications in drug development.

Synthesis Analysis

The synthesis of compounds related to thiadiazoles involves various strategies, including the reaction of thioamides with electrophilic reagents or oxidative dimerization processes. These methods can produce thiadiazoles with diverse substitutions, which are crucial for the compound's biological activity (Takikawa et al., 1985).

Molecular Structure Analysis

The molecular interaction studies, including conformational analysis and molecular docking, offer insights into how such compounds might interact with biological targets. For example, the conformational flexibility of piperidine and thiadiazole rings can significantly influence the binding affinity to receptors or enzymes (Shim et al., 2002).

Scientific Research Applications

Synthesis and Biological Activities

- Thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity, showing potent effects without neurotoxicity at high doses. This highlights the potential of thiadiazole compounds in treating seizure disorders (Harish et al., 2014).

- Compounds incorporating thiadiazole and piperazine moieties have been synthesized and assessed for antimicrobial activity, demonstrating good activity against resistant bacteria strains. This suggests a promising route for developing new antimicrobial agents (Anuse et al., 2019).

- Novel scaffolds combining thiadiazole with piperidine, piperazine, and other moieties were synthesized from stearic acid, showcasing antimicrobial activities. This approach provides insights into the design of biologically active compounds with potential applications in healthcare (Abdelmajeid et al., 2017).

Anticancer Applications

- 1,3,4-Thiadiazole derivatives with piperazinyl-linked benzamidine substituents exhibited significant antileishmanial activity, with some compounds showing low toxicity and high selectivity indices. This points to the therapeutic potential of thiadiazole derivatives in treating leishmaniasis (Tahghighi et al., 2011).

Electrochemical Applications

- A thiadiazole compound was utilized as a selective sensing material in a PVC membrane electrode for the direct determination of trace amounts of chromium, demonstrating high sensitivity and selectivity. This application is crucial for environmental monitoring and analysis (Hajiaghababaei et al., 2016).

Mechanism of Action

Target of Action

Compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit antimicrobial properties , suggesting that their targets could be key proteins or enzymes in microbial organisms.

Mode of Action

Based on the known properties of similar 1,3,4-thiadiazole derivatives, it can be hypothesized that the compound may interact with its targets, leading to inhibition of essential biological processes in the target organisms .

Biochemical Pathways

Given the antimicrobial properties of similar 1,3,4-thiadiazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in microbial organisms, leading to their growth inhibition or death.

Result of Action

Based on the known antimicrobial properties of similar 1,3,4-thiadiazole derivatives , it can be hypothesized that the compound may lead to the disruption of essential cellular processes in microbial organisms, resulting in their growth inhibition or death.

Future Directions

properties

IUPAC Name |

2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-12(22-14-5-3-2-4-6-14)16(21)18-13-7-9-20(10-8-13)15-11-17-23-19-15/h2-6,11-13H,7-10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEMIZZXFYTKOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCN(CC1)C2=NSN=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-phenoxypropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2488278.png)

![1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2488284.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2488286.png)

![6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2488289.png)

![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)

![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2488294.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2488298.png)

![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)